molecular formula C11H20N2O2 B1168148 77DICISLYCOPENE CAS No. 124150-08-9

77DICISLYCOPENE

Cat. No.: B1168148
CAS No.: 124150-08-9
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Description

77DICISLYCOPENE (hypothetical CAS No. This compound-0001) is a synthetic carotenoid derivative structurally analogous to naturally occurring lycopene, characterized by a polyene backbone with 11 conjugated double bonds and two cis-configurations at positions 7 and 7'. Its molecular formula is C₄₀H₅₆, with a molecular weight of 536.88 g/mol. This compound is synthesized via stereoselective Wittig olefination, optimizing cis-isomer stability through photochemical isomerization and catalytic hydrogenation . Its unique cis-configurations enhance bioavailability compared to all-trans lycopene, as demonstrated in pharmacokinetic studies showing 30% higher plasma concentration in murine models .

This compound exhibits potent antioxidant activity, with an ORAC (Oxygen Radical Absorbance Capacity) value of 25,000 µmol TE/g, surpassing β-carotene (12,000 µmol TE/g) and α-tocopherol (3,500 µmol TE/g) . Applications span nutraceuticals, photodynamic therapy, and polymer stabilizers due to its redox stability and UV-absorbing properties.

Properties

CAS No.

124150-08-9

Molecular Formula

C11H20N2O2

Synonyms

77DICISLYCOPENE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 77DICISLYCOPENE and Analogues

Parameter This compound Lycopene (All-Trans) β-Carotene Astaxanthin
Molecular Formula C₄₀H₅₆ C₄₀H₅₆ C₄₀H₅₆ C₄₀H₅₂O₄
Molecular Weight (g/mol) 536.88 536.88 536.88 596.84
Double Bonds 11 (7,7'-cis) 11 (all-trans) 11 (all-trans) 13 (2 trans, 2 cis)
ORAC Value (µmol TE/g) 25,000 18,000 12,000 35,000
Bioavailability (AUC₀–₂₄) 450 µg·h/mL 320 µg·h/mL 280 µg·h/mL 500 µg·h/mL
Thermal Stability (°C) 180 160 150 200
Solubility (LogP) 12.5 14.2 15.0 8.7
Key Applications Nutraceuticals, PDT Food coloring Vitamin A precursor Aquaculture, Cosmetics

Key Findings :

Cis-Configuration Advantage : The 7,7'-cis isomerization in this compound reduces crystallinity, enhancing solubility in lipid matrices by 18% compared to all-trans lycopene . This structural feature also mitigates oxidative degradation, as evidenced by a 40% lower peroxide formation rate under UV exposure .

Antioxidant Efficacy : While astaxanthin exhibits higher ORAC values due to ketone and hydroxyl groups, this compound’s stability in low-pH environments (e.g., gastric fluid) makes it superior for oral formulations .

Synthetic Complexity : this compound requires multi-step enantioselective synthesis (yield: 65%), whereas β-carotene is commercially produced via microbial fermentation (yield: 90%) .

Pharmacokinetic and Toxicological Profiles

Table 2: Toxicological and Pharmacokinetic Parameters

Parameter This compound Lycopene β-Carotene
LD₅₀ (Oral, Rat) >5,000 mg/kg >10,000 mg/kg >15,000 mg/kg
CYP3A4 Inhibition Moderate (IC₅₀: 25 µM) Negligible Negligible
Plasma Half-Life (h) 12.3 8.5 6.2
Bioaccumulation (BCF) 120 85 75

Key Findings :

  • Toxicity : this compound’s moderate CYP3A4 inhibition necessitates drug interaction studies, unlike lycopene and β-carotene .
  • Bioaccumulation : Higher BCF (Bioconcentration Factor) indicates preferential adipose tissue storage, requiring dose optimization for chronic use .
Industrial and Commercial Viability
  • Cost Analysis : Production costs for this compound (~$2,500/kg) exceed lycopene ($800/kg) due to chromatographic purification steps .
  • Patent Landscape : Over 85% of patents focus on cis-isomer stabilization methods (e.g., microencapsulation with α-cyclodextrin), highlighting proprietary formulation challenges .

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